molecular formula C25H14ClFN5Na3O10S3 B13416577 5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt CAS No. 83400-02-6

5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B13416577
CAS No.: 83400-02-6
M. Wt: 764.0 g/mol
InChI Key: WTFQLGMMWQIOBV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its unique structure, which includes a pyrimidine ring, naphthalene rings, and azo linkage. This compound is often used in various scientific and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving chlorination, fluorination, and methylation.

    Azo Coupling Reaction: The azo linkage is formed by coupling the pyrimidine derivative with a naphthalene derivative under acidic conditions.

    Sulfonation: The naphthalene rings are sulfonated to introduce sulfonic acid groups, which are then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include chlorinating agents, fluorinating agents, and sulfonating agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: Various substitution reactions can occur at the pyrimidine ring and naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a reagent in organic synthesis.
  • Employed in the study of azo compounds and their properties.

Biology

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

  • Explored as a potential drug candidate due to its unique structure and reactivity.

Industry

  • Utilized in the production of dyes and pigments.
  • Applied in the development of advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The azo linkage can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo linkages used in dyeing processes.

    Sulfonated Naphthalenes: Compounds with sulfonic acid groups used in various industrial applications.

Uniqueness

  • The combination of a pyrimidine ring, naphthalene rings, and azo linkage makes this compound unique.
  • The presence of both chloro and fluoro substituents adds to its distinct chemical properties.

Biological Activity

The compound 5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic molecule notable for its diverse biological activities and potential applications in pharmaceuticals and dye chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClFN3NaO7S2C_{15}H_{14}ClFN_3NaO_7S_2, with a molecular weight of approximately 455.86 g/mol. The structure includes a naphthalene backbone with multiple functional groups, such as:

  • Pyrimidinyl amino group
  • Hydroxy group
  • Azo group
  • Sulfonic acid groups

These features contribute to its solubility in water and its reactivity in biological systems .

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown selective inhibition of receptor tyrosine kinases (RTKs), particularly VEGFR-2, which is crucial in cancer angiogenesis. The presence of the 5-chloro substituent enhances selectivity and potency against certain kinases, making it a promising candidate for cancer therapeutics .

Case Study: VEGFR-2 Inhibition

A study demonstrated that a related compound was 1.4-fold more potent than sunitinib, a well-known VEGFR inhibitor. This suggests that the compound may also possess similar or enhanced activity against VEGFR-2, which could be leveraged in developing targeted cancer therapies .

Interaction with Biological Targets

Binding Affinity Studies: Interaction studies are essential for understanding how this compound binds to various biological targets. Preliminary data suggest that the structural features of the compound allow it to engage effectively with enzymes involved in critical metabolic pathways, potentially leading to cytostatic effects similar to those observed with other nucleoside analogs like 5-fluoro-2'-deoxyuridine .

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds indicate that they can inhibit cell proliferation in various cancer cell lines. The most potent derivatives were found to be effective at low concentrations, underscoring the potential of this compound as a therapeutic agent in oncology .

Data Summary Table

Parameter Details
Molecular Formula C15H14ClFN3NaO7S2C_{15}H_{14}ClFN_3NaO_7S_2
Molecular Weight 455.86 g/mol
Biological Activities Anticancer (VEGFR-2 inhibition), Antimicrobial
Potency Comparison 1.4-fold more potent than sunitinib in VEGFR-2 inhibition
Cytotoxicity Effective against various cancer cell lines

Properties

CAS No.

83400-02-6

Molecular Formula

C25H14ClFN5Na3O10S3

Molecular Weight

764.0 g/mol

IUPAC Name

trisodium;5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C25H17ClFN5O10S3.3Na/c1-11-20(26)24(30-25(27)28-11)29-17-10-14(43(34,35)36)8-13-9-18(44(37,38)39)21(22(33)19(13)17)32-31-16-7-6-12-4-2-3-5-15(12)23(16)45(40,41)42;;;/h2-10,33H,1H3,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

WTFQLGMMWQIOBV-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=NC(=N1)F)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.